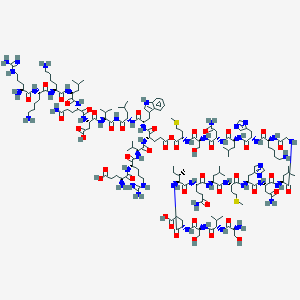![molecular formula C15H15N3O2S2 B222406 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTC or DTCM-T and has a molecular formula of C16H15N3O2S2.
作用機序
The mechanism of action of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is not well understood. However, it is believed that the compound acts as a p-type semiconductor by accepting electrons from the adjacent n-type semiconductor. This results in the formation of a p-n junction, which is essential for the functioning of electronic devices.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on human health.
実験室実験の利点と制限
One of the significant advantages of using 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide in lab experiments is its high stability and reproducibility. The compound is also readily available and relatively inexpensive. However, one of the limitations of using DTCM-T is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for research on 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide. One of the most significant areas of research is the development of new methods for synthesizing the compound. Researchers are also exploring the use of DTCM-T in other electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Additionally, there is potential for the use of DTCM-T in the development of new materials for energy storage and conversion.
合成法
The synthesis of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form 4,5-dimethylthiophene-3-carbonyl chloride. The resulting compound is then reacted with phenyl isocyanate to form 4,5-dimethyl-2-{[(phenylcarbonyl)amino]thiophene-3-carbonyl} isocyanate. This compound is then reacted with thiourea to form 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide.
科学的研究の応用
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. DTCM-T has been used as a p-type semiconductor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). DTCM-T has also been used as a hole transport material in perovskite solar cells.
特性
製品名 |
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide |
|---|---|
分子式 |
C15H15N3O2S2 |
分子量 |
333.4 g/mol |
IUPAC名 |
2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-8-9(2)22-14(11(8)12(16)19)18-15(21)17-13(20)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,16,19)(H2,17,18,20,21) |
InChIキー |
PUXIPHLUCCBSSV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)

